Cas no 2138811-99-9 (2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-)

2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]- structure
2138811-99-9 structure
Product name:2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-
CAS No:2138811-99-9
MF:C14H18N2O
MW:230.305523395538
CID:5260709

2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-
    • Inchi: 1S/C14H18N2O/c1-2-5-14(17)16-9-8-11(10-15)12-6-3-4-7-13(12)16/h2-7,11H,8-10,15H2,1H3
    • InChI Key: SVKOWMINNYHJHH-UHFFFAOYSA-N
    • SMILES: C(N1C2=C(C=CC=C2)C(CN)CC1)(=O)C=CC

2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-376896-10.0g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]but-2-en-1-one
2138811-99-9
10.0g
$5774.0 2023-03-02
Enamine
EN300-376896-2.5g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]but-2-en-1-one
2138811-99-9
2.5g
$2631.0 2023-03-02
Enamine
EN300-376896-5.0g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]but-2-en-1-one
2138811-99-9
5.0g
$3894.0 2023-03-02
Enamine
EN300-376896-0.5g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]but-2-en-1-one
2138811-99-9
0.5g
$1289.0 2023-03-02
Enamine
EN300-376896-0.1g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]but-2-en-1-one
2138811-99-9
0.1g
$1183.0 2023-03-02
Enamine
EN300-376896-1.0g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]but-2-en-1-one
2138811-99-9
1g
$0.0 2023-06-07
Enamine
EN300-376896-0.25g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]but-2-en-1-one
2138811-99-9
0.25g
$1235.0 2023-03-02
Enamine
EN300-376896-0.05g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]but-2-en-1-one
2138811-99-9
0.05g
$1129.0 2023-03-02

Additional information on 2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-

Introduction to 2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] and Its Significance in Modern Chemical Biology

The compound with the CAS number 2138811-99-9, identified as 2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl], represents a fascinating intersection of organic chemistry and bioactive molecule design. This compound has garnered attention in the scientific community due to its unique structural features and potential applications in pharmaceutical research. The presence of both a butenone moiety and a 3,4-dihydro-1(2H)-quinolinyl group suggests a rich chemical space for interaction with biological targets, making it a subject of intense interest for medicinal chemists.

In recent years, the development of novel heterocyclic compounds has been a cornerstone in the quest for effective therapeutic agents. The quinolinyl scaffold is particularly noteworthy, as it is known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of an aminomethyl group further enhances the compound's potential by introducing reactive sites for further functionalization or by enabling interactions with specific biological partners. This dual functionality makes 2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] a promising candidate for drug discovery initiatives.

One of the most compelling aspects of this compound is its potential to serve as a lead molecule in the development of new drugs. The butenone moiety is well-known for its ability to participate in Michael additions and other nucleophilic reactions, which can be exploited to create more complex and biologically active molecules. Meanwhile, the 3,4-dihydro-1(2H)-quinolinyl group provides a rigid framework that can be fine-tuned to optimize binding affinity to target proteins or enzymes. Such structural features are particularly valuable in the context of modulating signaling pathways relevant to human health and disease.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. By leveraging techniques such as molecular docking and quantum mechanical calculations, scientists can identify how 2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] might interact with various biomolecules. These studies have hinted at its potential as an inhibitor of enzymes involved in cancer progression or as a modulator of neurotransmitter systems. Such insights are crucial for guiding experimental efforts and prioritizing compounds for further investigation.

The synthesis of this compound presents an intriguing challenge due to its complex architecture. Traditional synthetic routes may involve multi-step processes that require careful optimization to ensure high yields and purity. However, modern methodologies such as transition metal-catalyzed reactions and flow chemistry have made it possible to streamline these processes significantly. By adopting innovative synthetic strategies, chemists can access derivatives of 2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl) more efficiently, thereby accelerating their exploration in drug discovery programs.

In addition to its pharmaceutical applications, this compound may also find utility in other areas of chemical biology. For instance, it could serve as a tool compound for studying enzyme mechanisms or as a scaffold for developing probes that visualize biological processes in real time. The versatility of its structure allows researchers to tailor its properties by introducing modifications at various positions along the molecule. This flexibility makes it an invaluable asset for both academic research and industrial drug development.

The future prospects for 2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] are bright, thanks to ongoing efforts in understanding its biological effects and improving its synthetic accessibility. As more data becomes available on its interactions with biological targets, new opportunities will emerge for designing next-generation therapeutics. Moreover, advances in synthetic chemistry will continue to enhance our ability to produce this compound and its derivatives on scales suitable for large-scale studies.

In conclusion,2-Buten-1-one, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl] (CAS no. 2138811-99-9) stands out as a remarkable example of how structural complexity can be leveraged to create biologically active molecules with significant therapeutic potential. Its unique combination of functional groups positions it at the forefront of modern chemical biology research, offering hope for innovative treatments across multiple disease areas.

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